Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

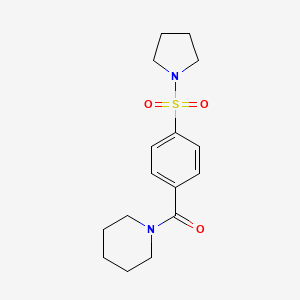

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group attached to a phenyl ketone. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone typically involves multi-step organic reactions. One common approach is the formation of the piperidine and pyrrolidine rings through cyclization reactions. The sulfonyl group is introduced via sulfonation reactions, and the phenyl ketone is incorporated through Friedel-Crafts acylation.

Cyclization Reactions: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives, while the pyrrolidine ring can be formed via cyclization of amino alcohols.

Friedel-Crafts Acylation: The phenyl ketone is introduced using acyl chlorides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonyl derivatives.

Applications De Recherche Scientifique

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself or N-benzylpiperidine.

Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine or N-methylpyrrolidine.

Sulfonyl phenyl ketones: Compounds with a sulfonyl group attached to a phenyl ketone, such as sulfonylbenzophenone.

Uniqueness

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is unique due to its combination of piperidine and pyrrolidine rings with a sulfonyl phenyl ketone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Activité Biologique

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidyl group linked to a phenyl ketone structure, with a pyrrolidinylsulfonyl substituent. This unique configuration allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidoreductase Modulation : Similar compounds have shown the ability to modulate oxidoreductase activities, which are crucial in metabolic processes. For instance, derivatives have been identified that effectively counteract nonalcoholic fatty liver disease (NAFLD) by regulating lipid metabolism and reducing triglyceride levels in vitro and in vivo .

- Dopamine Receptor Interaction : Research indicates that related compounds can interact with dopamine receptors, particularly the D3 receptor, which is implicated in several neurological disorders including schizophrenia and Parkinson's disease . This interaction suggests potential applications in neuropharmacology.

Table 1: Biological Activity Overview

| Compound | Target Activity | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | Modulates oxidoreductase activity | ≤ 13.5 | |

| Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone | Dopamine D3 receptor modulation | Moderate selectivity |

Case Study 1: Nonalcoholic Fatty Liver Disease (NAFLD)

In a study focused on novel phenyl ketone derivatives, this compound demonstrated significant efficacy in reducing total cholesterol and triglyceride levels in HepG2 cell lines. The most potent derivative exhibited an EC50 value of 10.2 nM, indicating strong biological activity against NAFLD . Histological analysis confirmed that treatment with this compound led to reduced lipid accumulation compared to control groups.

Case Study 2: Neuropharmacological Applications

Compounds structurally related to this compound have been evaluated for their effects on dopaminergic systems. These studies highlight the potential of such compounds in treating disorders like schizophrenia and depression by selectively targeting the D3 receptor . The moderate selectivity towards D3 over D2 receptors suggests a favorable side effect profile, enhancing therapeutic outcomes.

Propriétés

IUPAC Name |

piperidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16(17-10-2-1-3-11-17)14-6-8-15(9-7-14)22(20,21)18-12-4-5-13-18/h6-9H,1-5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBBIAYAVMQDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.